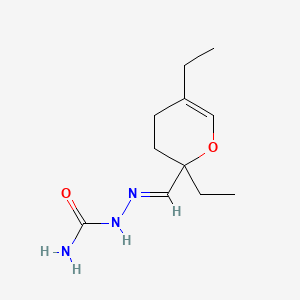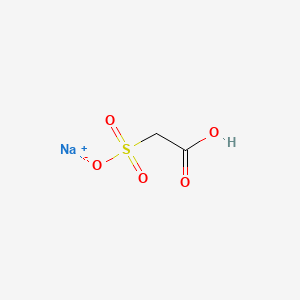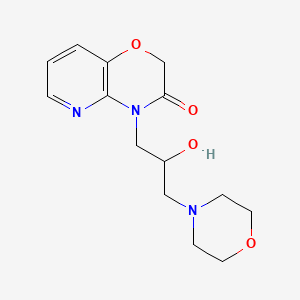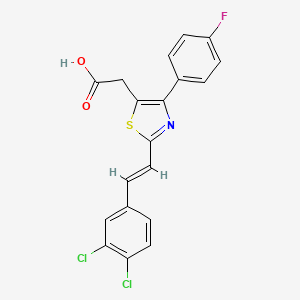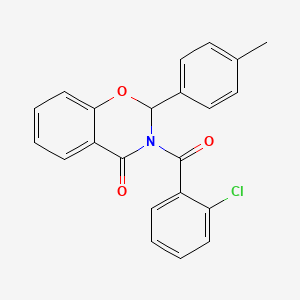
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- is a complex organic compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by its two methoxyphenyl groups and a phenylthioethyl substituent, which may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Triazine Ring: This can be achieved through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of Methoxyphenyl Groups: This step may involve electrophilic aromatic substitution reactions using methoxybenzene derivatives.
Attachment of the Phenylthioethyl Group: This can be done through nucleophilic substitution reactions where a phenylthioethyl halide reacts with the triazine intermediate.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Halides, acids, or bases depending on the type of substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulating biochemical pathways, potentially affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler triazine compound with different substituents.
2,4-Diamino-6-phenyl-1,3,5-triazine: Another triazine derivative with amino and phenyl groups.
Uniqueness
1,2,4-Triazin-3(2H)-one, 5,6-bis(4-methoxyphenyl)-2-(2-(phenylthio)ethyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazine derivatives.
Propriétés
Numéro CAS |
102429-75-4 |
|---|---|
Formule moléculaire |
C25H23N3O3S |
Poids moléculaire |
445.5 g/mol |
Nom IUPAC |
5,6-bis(4-methoxyphenyl)-2-(2-phenylsulfanylethyl)-1,2,4-triazin-3-one |
InChI |
InChI=1S/C25H23N3O3S/c1-30-20-12-8-18(9-13-20)23-24(19-10-14-21(31-2)15-11-19)27-28(25(29)26-23)16-17-32-22-6-4-3-5-7-22/h3-15H,16-17H2,1-2H3 |
Clé InChI |
NRXCTZFTNSLBFX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)OC)CCSC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


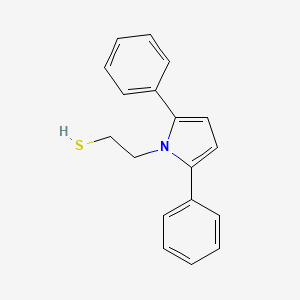
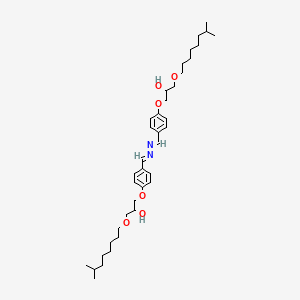
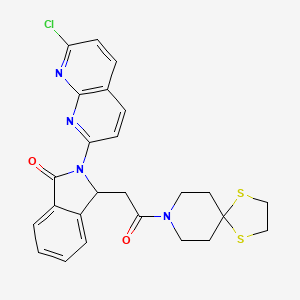
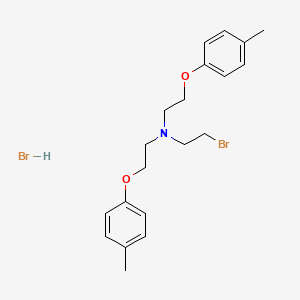
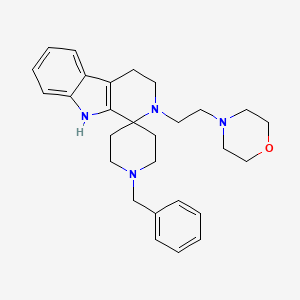
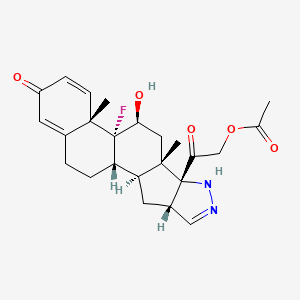
![oxolane;N-(4-phenyl-2-sulfanylidene-1,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)benzamide](/img/structure/B15185396.png)
